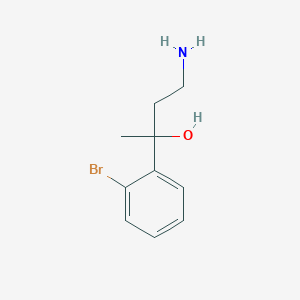
7-Nitro-3-(propan-2-yl)-2,3-dihydro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Nitro-3-(propan-2-yl)-2,3-dihydro-1H-indole is a chemical compound that belongs to the indole family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nitro-3-(propan-2-yl)-2,3-dihydro-1H-indole can be achieved through various synthetic routes. One common method involves the nitration of 3-(propan-2-yl)-2,3-dihydro-1H-indole using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective nitration of the indole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Nitro-3-(propan-2-yl)-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroindole derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often require acidic conditions and the presence of a suitable electrophile.
Major Products Formed
Oxidation: Nitroindole derivatives.
Reduction: Aminoindole derivatives.
Substitution: Functionalized indole derivatives with various substituents.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-Nitro-3-(propan-2-yl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreductive activation, leading to the formation of reactive intermediates that can interact with cellular components. This interaction can result in various biological effects, including the inhibition of enzyme activity and the induction of oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with diverse biological activities.
6-Fluoro-7-nitro-1,2,3,4-tetrahydroquinolin-2-one:
7-Nitro-3-propan-2-yl-1H-indole-5-carboxylic acid ethyl ester:
Uniqueness
7-Nitro-3-(propan-2-yl)-2,3-dihydro-1H-indole is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
7-nitro-3-propan-2-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C11H14N2O2/c1-7(2)9-6-12-11-8(9)4-3-5-10(11)13(14)15/h3-5,7,9,12H,6H2,1-2H3 |
InChI Key |
KMTDIOJPLANYOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CNC2=C1C=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


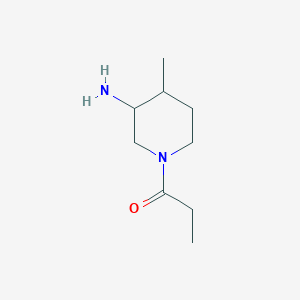
![1-[5-Bromo-2-(chloromethoxy)phenyl]ethan-1-one](/img/structure/B13219903.png)
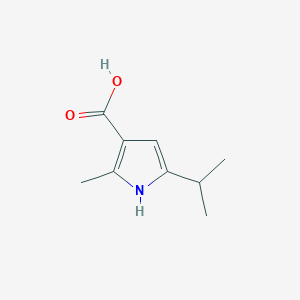
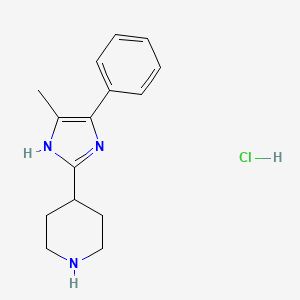
![3-[(3-Phenylpropyl)amino]propan-1-ol](/img/structure/B13219928.png)
![tert-Butyl N-{4-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-4-hydroxycyclohexyl}carbamate](/img/structure/B13219932.png)
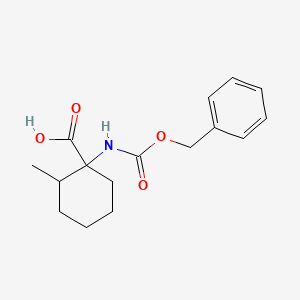

![[4-(2-Methylpropyl)phenyl]methanesulfonyl chloride](/img/structure/B13219940.png)
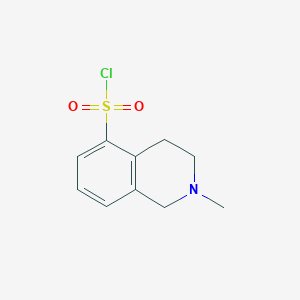
![2-[4-Fluoro-3-(trifluoromethyl)phenyl]thiophene](/img/structure/B13219949.png)

